![molecular formula C7H8N2 B374722 Benzamidine CAS No. 618-39-3](/img/structure/B374722.png)
Benzamidine
Overview
Description
Benzamidine is an organic compound with the formula C6H5C(NH)NH2. It is the simplest aryl amidine . The compound is a white solid that is slightly soluble in water . It is usually handled as the hydrochloride salt, a white, water-soluble solid . Benzamidine is a drug used to treat painful and inflammatory conditions of the oral cavity, such as infections and gingivitis .
Synthesis Analysis
Benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .
Molecular Structure Analysis
Benzamidine has one short C=NH bond and one longer C-NH2 bond, which are respectively 129 and 135 pm in length . The triangular diamine group gives it a distinctive shape which shows up in difference density maps .
Chemical Reactions Analysis
Benzamidiniums hydrolyse at room temperature in aqueous base to give the corresponding primary amide . This reaction has a half-life of 300 days for unsubstituted benzamidinium at pH 9, but is relatively rapid at higher pHs .
Physical And Chemical Properties Analysis
Benzamidine has a molar mass of 120.155 g·mol−1 . It appears as a white solid with a density of 1.22 g/cm3 . Its melting point is between 64–66 °C .
Scientific Research Applications
Antifungal Activity
Benzamidine derivatives have shown valuable in vitro inhibitory activity against fungi such as Colletotrichum lagenarium and Botrytis cinerea. These compounds, especially those containing 1,2,3-triazole moieties, are synthesized and tested for both in vitro and in vivo fungicidal activities .
Antibacterial Potential
Research into benzamidine analogs has been motivated by their potential against periodontal disease (PD). The enhancement of inhibitory potential by incorporation of oxadiazoles and triazoles groups in different chemical moieties is a significant area of study, focusing on the synthesis, characterization, and cytotoxicity of these compounds .
Trypsin Inhibition
Benzamidine is well studied as a simple trypsin inhibitor. It is known to bind in the S1 pocket of trypsin with a Ki value of 19 μM. This interaction has been further explored with the design of photoswitchable binding interactions using small-molecule probes that incorporate a benzamidine unit .
Mechanism of Action
Target of Action
Benzamidine primarily targets several enzymes, including Trypsin-1 , Trypsin-2 , Trypsin-3 , and Kallikrein-1 . These enzymes play crucial roles in various biological processes, including digestion and blood clotting. Benzamidine’s interaction with these targets forms the basis of its therapeutic effects.
Mode of Action
Benzamidine acts as a reversible competitive inhibitor of its target enzymes . This means it competes with the natural substrates of these enzymes for binding sites, thereby reducing the enzymes’ activity. When Benzamidine binds to these enzymes, it prevents them from catalyzing their usual reactions, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
The inhibition of trypsin and kallikrein enzymes by Benzamidine affects several biochemical pathways. For instance, the inhibition of trypsin enzymes can impact protein digestion and absorption. Additionally, the binding pathways that Benzamidine follows to target the S1 binding site are critically dependent on the protonation state of certain residues .
Result of Action
The primary result of Benzamidine’s action is the reduction of activity of its target enzymes. This can lead to a decrease in the digestion of proteins (in the case of trypsin inhibition) and a potential alteration in blood clotting processes (in the case of kallikrein inhibition) . Additionally, Benzamidine is used to prevent proteases from degrading proteins of interest in protein crystallography .
Action Environment
The action, efficacy, and stability of Benzamidine can be influenced by various environmental factors. For instance, changes in pH can affect the protonation states of residues in the enzyme binding pathway, which can alter the binding of Benzamidine to its target enzymes . Furthermore, the presence of other molecules can impact the competitive inhibition mechanism of Benzamidine, as these molecules may also compete for the same binding sites .
Safety and Hazards
Benzamidine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes or clothing .
Future Directions
Benzamidine is a major player in many chemical processes in diverse fields, from material science to biology . It is often used as a ligand in protein crystallography to prevent proteases from degrading a protein of interest . The benzamidine moiety is also found in some pharmaceuticals, such as dabigatran . The future of Benzamidine lies in its potential applications in drug discovery and development .
properties
IUPAC Name |
benzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H3,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXJHWLDUBFPOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1670-14-0 (hydrochloride) | |
Record name | Benzamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045012 | |
Record name | Benzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>18 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47193746 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Benzamidine | |
CAS RN |
618-39-3, 1670-14-0 | |
Record name | Benzamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenecarboximidamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenylamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZAMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUE3ZY3J1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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